4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester
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Overview
Description
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound of interest) transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds, which are crucial in various biochemical pathways.
Pharmacokinetics
The compound’s ADME properties are influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . These factors can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes.
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy can vary depending on the environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester typically involves the reaction of 4-Bromo-3-chloro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in hydrolysis under certain conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Hydrolysis: This compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the coupling partner in the Suzuki-Miyaura reaction. Typically, biaryl compounds are formed, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is used extensively in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: This compound is used in the development of boron-containing drugs and drug delivery systems.
Medicine: It plays a role in the synthesis of potential therapeutic agents, particularly in cancer research.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Bromomethylphenylboronic acid pinacol ester
- 2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Uniqueness
4-Bromo-3-chloro-5-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in coupling reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the substitution pattern is required .
Properties
IUPAC Name |
2-(4-bromo-3-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUASZRKTJXQGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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